2-クロロ-4-(4-メトキシフェノキシ)ピリミジン

説明

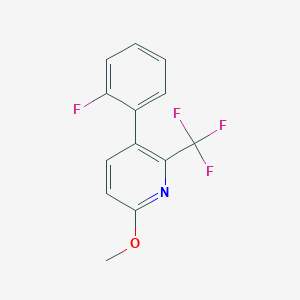

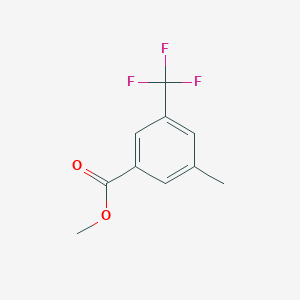

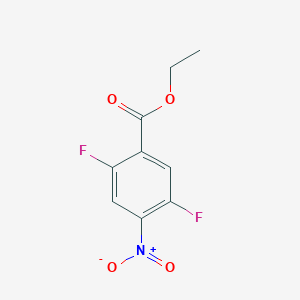

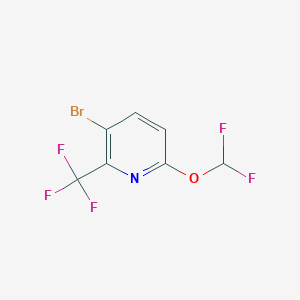

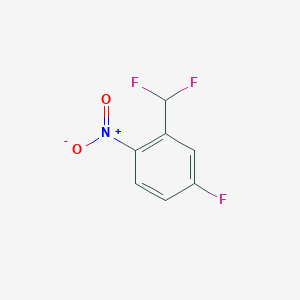

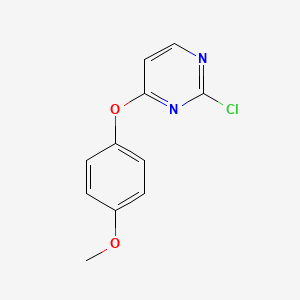

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied . Various synthesis pathways have been developed for the preparation of this functional scaffold . For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” can be analyzed using various methods such as Density Functional Theory (DFT) and Ab Initio calculations . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated .Chemical Reactions Analysis

Pyrimidine compounds, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have various chemical and biological applications observed, especially in recent times . They undergo various reactions, including condensation, oxidation, and nucleophilic displacement .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” include a molecular weight of 236.65 g/mol and a molecular formula of C11H9ClN2O2 . It also has a computed topological polar surface area of 35 Ų .科学的研究の応用

薬理学的に活性な装飾された6員ジアジン

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”は、自然界に広く存在する2つの窒素を含むジアジンの一種です . ジアジンは、抗代謝物、抗がん剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ阻害剤、抗菌剤、カルシウムチャネル拮抗剤、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗痙攣剤、利尿剤、カリウム保持剤から抗攻撃性活性まで、幅広い薬理学的用途を示すことが報告されています .

抗炎症活性

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”を含むピリミジンは、抗炎症効果を持つことが判明しています . これらの効果は、特定の重要な炎症性メディエーターの発現と活性に対する阻害効果に起因しています .

抗がん剤としての用途

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”を含むピリミジン誘導体は、その構造的多様性の高さから、治療分野で広く用いられています . 抗がん特性を持つことが判明しています .

タンパク質アッセイのためのバイオセンサー

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”は、タンパク質アッセイのためのバイオセンサーとして使用できる蛍光色素の合成に使用されています .

殺菌剤および除草剤安全性増強剤

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”は、殺菌剤および除草剤安全性増強剤として潜在的な用途を持つ新規6-アリロキシ-4-クロロ-2-フェニルピリミジンの合成に使用されています .

抗菌剤としての用途

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”を含むピリミジンは、抗菌特性を持つことが判明しています .

抗ウイルス剤としての用途

“2-クロロ-4-(4-メトキシフェノキシ)ピリミジン”を含むピリミジンは、抗ウイルス特性を持つことが判明しています .

抗真菌剤としての用途

作用機序

Target of Action

Pyrimidines, the class of compounds to which 2-chloro-4-(4-methoxyphenoxy)pyrimidine belongs, are known to interact with various biological targets, including nucleic acids and certain enzymes .

Mode of Action

The mode of action of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves nucleophilic substitution reactions . The compound, being a halopyrimidine, is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

生化学分析

Biochemical Properties

2-Chloro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

2-Chloro-4-(4-methoxyphenoxy)pyrimidine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds have been noted to inhibit levels of interleukins such as IL-2 and IL-8, which are crucial in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . These interactions at the molecular level can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit potent anti-inflammatory effects over extended periods .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, pyrimidine derivatives have been recognized as inhibitors of NF-κB and AP-1, which are involved in inflammatory responses .

Metabolic Pathways

2-Chloro-4-(4-methoxyphenoxy)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(4-methoxyphenoxy)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

特性

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCIKDNPVQXGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。